molecular formula C21H13ClN2O3S2 B2956903 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one CAS No. 727688-90-6

1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

Número de catálogo: B2956903
Número CAS: 727688-90-6
Peso molecular: 440.92
Clave InChI: XLGGORCZCYQQJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (MFCD03224706) is a heterocyclic organic molecule featuring a benzodioxole moiety linked via a sulfanyl-ethanone bridge to a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group . Its structure combines aromatic and heterocyclic systems, which are common in pharmacologically active compounds. Key identifiers include CAS RN 676588-50-4 and synonyms such as 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-2-(4-chlorophenyl)-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-b]pyrimidin-1-one . The sulfanyl bridge enhances conformational flexibility, which may influence binding affinity in biological systems.

Propiedades

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3S2/c22-14-4-1-12(2-5-14)15-8-28-20-19(15)21(24-10-23-20)29-9-16(25)13-3-6-17-18(7-13)27-11-26-17/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGGORCZCYQQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20H17ClN2O4S
  • Molecular Weight : 416.9 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

This compound features a complex arrangement of functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
  • IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13, indicating significant growth inhibition as measured by thymidine uptake assays .

The biological activity is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways:

  • MEK1/2 Inhibition : The compound effectively inhibits MEK1/2 kinases, leading to downregulation of phospho-ERK1/2 and downstream effectors like p-p70S6K. This results in cell cycle arrest at the G0/G1 phase in sensitive cancer cell lines .

Comparative Biological Activity Table

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism
AnticancerMV4-110.3MEK1/2 inhibition
AnticancerMOLM131.2MEK1/2 inhibition
Enzyme InhibitionAChENot specifiedEnzyme inhibition

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of the compound results in significant tumor growth inhibition in xenograft models derived from BRAF mutant lines .
  • Toxicity Assessment : Toxicokinetic studies indicate that the maximum tolerated dose was achieved at 100 mg/kg, with observed systemic exposure comparable between oral and intravenous routes .
  • Enzyme Inhibition Studies : The compound has also shown potential in inhibiting acetylcholinesterase (AChE) and urease, which may have implications for treating neurodegenerative diseases and infections .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their substituents, heterocyclic cores, and physicochemical properties:

Structural Analogs with Thieno[2,3-d]Pyrimidine Cores

2-{[5-(4-Chlorophenyl)Thieno[2,3-d]Pyrimidin-4-yl]Sulfanyl}-1-(6,7-Dimethoxy-3,4-Dihydro-1H-Isoquinolin-2-yl)Ethan-1-One (CAS RN 690642-55-8) Key Differences: Replaces the benzodioxole group with a dimethoxy-isoquinoline moiety.

2-[2-[1-(2-Methoxyethyl)-2,5-Dimethylpyrrol-3-yl]-2-Oxoethyl]Sulfanyl-5-(5-Methylfuran-2-yl)-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-4-One (CAS RN 727688-94-0) Key Differences: Substitutes the 4-chlorophenyl group with a methylfuran and adds a methoxyethyl-pyrrole substituent. Implications: The methylfuran may reduce steric hindrance compared to chlorophenyl, while the pyrrole moiety could enhance π-π stacking interactions .

Compounds with Varied Heterocyclic Cores

1-(4-Chlorophenyl)-2-[4-Hydroxy-3-(3-Methoxybenzoyl)-1,1-Dioxo-2H-1,6,2-Benzothiazin-2-yl]Ethanone Key Differences: Replaces the thienopyrimidine core with a benzothiazine-dioxide system.

1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-Nitrophenyl)-1,3-Thiazol-2-yl]Sulfanyl]Ethanone (CAS RN 727689-79-4) Key Differences: Substitutes thienopyrimidine with a nitrophenyl-thiazole group. Implications: The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions .

Pharmacologically Active Derivatives

2-(1-(4-Amino-3-(5-Methylthiophen-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One Key Differences: Features a pyrazolopyrimidine core and fluorinated aromatic groups. Implications: The fluorine atoms may enhance metabolic stability and bioavailability compared to non-halogenated analogs .

Structural and Physicochemical Comparison Table

Compound (CAS RN) Core Structure Key Substituents Notable Properties/Implications
Target (676588-50-4) Thieno[2,3-d]pyrimidine Benzodioxole, 4-chlorophenyl, sulfanyl Moderate polarity; rigid scaffold
690642-55-8 Thieno[2,3-d]pyrimidine Dimethoxy-isoquinoline, sulfanyl Increased basicity; H-bond potential
727689-79-4 Thiazole 3-Nitrophenyl, benzodioxole High reactivity due to nitro group
727688-94-0 Thieno[2,3-d]pyrimidine Methylfuran, methoxyethyl-pyrrole Enhanced π-π interactions; lower sterics
Example from Pyrazolo[3,4-d]pyrimidine 5-Methylthiophenyl, fluorophenyl Improved metabolic stability

Discussion of Research Findings

  • Synthetic Methods : The target compound and analogs (e.g., CAS RN 690642-55-8) are synthesized via Suzuki-Miyaura couplings or nucleophilic substitutions, as seen in and .
  • Structural Analysis : Tools like SHELX () and Multiwfn () enable precise determination of electron density and crystallographic parameters, critical for understanding intermolecular interactions .
  • Activity Trends: While explicit pharmacological data are absent in the evidence, structural features suggest that electron-withdrawing groups (e.g., nitro in ) may enhance binding to targets like kinases, whereas bulky substituents (e.g., isoquinoline in ) could influence selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.